molecular formula C16H12 B1293765 9-Vinylanthracene CAS No. 2444-68-0

9-Vinylanthracene

Cat. No.: B1293765
CAS No.: 2444-68-0
M. Wt: 204.27 g/mol
InChI Key: OGOYZCQQQFAGRI-UHFFFAOYSA-N
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Description

9-Vinylanthracene is an organic compound with the molecular formula C16H12. It is a derivative of anthracene, where a vinyl group is attached to the ninth carbon of the anthracene ring. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications .

Scientific Research Applications

9-Vinylanthracene has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

9-Vinylanthracene is a compound that primarily targets the fluorescent dyes in optical imaging . These dyes are fundamental elements in optical imaging, enabling highly specific and non-invasive investigation of biomolecules .

Mode of Action

The compound interacts with its targets through a process known as aggregation-induced emission (AIE) . This process involves the intensification of emission upon aggregation . The compound exhibits AIE behavior upon forming aggregates at high concentrations, in viscous solvents, and when poorly solubilized .

Biochemical Pathways

The biochemical pathways affected by this compound involve the photopolymerization of monomers comprising UV-absorbing moieties . This process is activated by NIR exposure at 790nm using [CuII / (TPMA)]Br2 (TPMA=tris (2-pyridylmethyl)amine) in the ppm range and an alkyl bromide as an initiator .

Pharmacokinetics

For instance, its molecular weight is 204.27 g/mol , which could impact its absorption, distribution, metabolism, and excretion in the body.

Result of Action

The result of this compound’s action is the intensified emission of fluorescent dyes upon aggregation . This property makes it a promising candidate for studying biomolecules and cellular changes in aqueous environments when aggregation formation occurs .

Action Environment

The action of this compound is influenced by environmental factors such as concentration, solvent viscosity, and solubility . The compound shows AIE behavior upon forming aggregates at high concentrations, in viscous solvents, and when poorly solubilized . Therefore, these factors can significantly influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

9-Vinylanthracene plays a significant role in biochemical reactions, particularly in the field of fluorescence imaging. It exhibits aggregation-induced emission (AIE) properties, which means its fluorescence intensity increases upon aggregation. This property makes it useful for studying biomolecules and cellular changes in aqueous environments. This compound interacts with various biomolecules, including proteins and enzymes, through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can be used to monitor pH changes, quantify globular proteins, and image cells using confocal microscopy .

Cellular Effects

This compound has been shown to influence various cellular processes. Its fluorescence properties allow it to be used as a probe for monitoring changes in intracellular environments. For example, it can be used to visualize mitochondrial phospholipids, nucleic acids, and tumor proteins. Additionally, this compound can affect cell signaling pathways and gene expression by interacting with specific biomolecules within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form aggregates in high concentrations or viscous solvents. These aggregates exhibit enhanced fluorescence, which can be used to study the interactions between this compound and other biomolecules. Density functional theory (DFT) calculations have been used to understand the structure-property relationships of this compound derivatives, providing insights into their binding interactions with biomolecules and their effects on gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. It is relatively stable under standard laboratory conditions, but its fluorescence properties can be affected by factors such as temperature and solvent composition. Long-term studies have shown that this compound can maintain its fluorescence properties for extended periods, making it a reliable tool for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it can be used as a non-toxic fluorescent probe for imaging studies. At high doses, it may exhibit toxic effects, including cellular damage and disruption of normal cellular functions. It is essential to determine the appropriate dosage to avoid adverse effects while maximizing its imaging capabilities .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux and metabolite levels by binding to specific enzymes and altering their activity. These interactions can be used to study the metabolic processes within cells and understand the role of this compound in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments. Understanding the transport and distribution of this compound is crucial for optimizing its use in imaging and analytical applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, such as the mitochondria or nucleus. This localization can affect its activity and function, making it a valuable tool for studying cellular processes at the subcellular level .

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Vinylanthracene can be synthesized through several methods. One common method involves the palladium-catalyzed Heck reaction. In this process, 9-bromoanthracene reacts with vinyl compounds in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate in a solvent such as dimethylformamide .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is often purified by vacuum sublimation or chromatography on silica gel with cyclohexane as the eluent .

Chemical Reactions Analysis

Types of Reactions: 9-Vinylanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Anthracene: The parent compound of 9-vinylanthracene, known for its photophysical properties.

    9-Anthraldehyde: Another derivative of anthracene with an aldehyde group at the ninth position.

    9-Bromoanthracene: A precursor in the synthesis of this compound.

Uniqueness: this compound is unique due to its vinyl group, which imparts distinct reactivity and photophysical properties compared to other anthracene derivatives. Its ability to undergo aggregation-induced emission makes it particularly valuable in applications requiring high fluorescence intensity .

Properties

IUPAC Name

9-ethenylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12/c1-2-14-15-9-5-3-7-12(15)11-13-8-4-6-10-16(13)14/h2-11H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOYZCQQQFAGRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C2C=CC=CC2=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29659-51-6
Record name Anthracene, 9-ethenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29659-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30179197
Record name 9-Vinylanthracene
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Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2444-68-0
Record name 9-Vinylanthracene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2444-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 9-Vinylanthracene
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Record name Anthracene, 9-ethenyl-
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Record name 9-Vinylanthracene
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Record name 9-vinylanthracene
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Record name 9-VINYLANTHRACENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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